molecular formula C11H7ClN2O2 B1392822 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde CAS No. 1245569-76-9

3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde

Cat. No. B1392822
CAS RN: 1245569-76-9
M. Wt: 234.64 g/mol
InChI Key: OFIOKZFAVIBYAD-UHFFFAOYSA-N
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Description

“3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde” is a chemical compound with the molecular formula C11H7ClN2O2 . It has a molecular weight of 234.64 g/mol .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, a related compound, has been synthesized and its two stable forms were isolated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It’s likely to be a solid at room temperature given its molecular weight . Detailed properties such as melting point, boiling point, solubility, and spectral properties (IR, NMR, UV-Vis) would require experimental determination.

Scientific Research Applications

Structural Studies and Isomerization

  • Structural and Isomerization Studies : The reaction of a derivative of 3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde, specifically 3-hydrazino-4-amino-6-chloropyridazine, with formic acid results in novel ring isomerizations, highlighting the compound's role in structural transformations and organic synthesis (Yanai, Kinoshita, Takeda, Nishimura, & Kuraishi, 1972).

Corrosion Inhibition Studies

  • Corrosion Inhibition : Pyridazine derivatives, including those structurally related to this compound, have been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. These derivatives show promising applications as mixed-type inhibitors in metal protection (Mashuga, Olasunkanmi, & Ebenso, 2017).

Catalytic Oxidation Studies

  • Catalytic Oxidation : Research into the oxidation of benzyl alcohol to benzaldehyde has leveraged compounds structurally related to this compound. These studies contribute to the understanding of catalytic processes in the production of important industrial chemicals (Sharma, Soni, & Dalai, 2012).

Spectroscopic Studies

  • Spectroscopic Analysis : Similar compounds have been characterized using various spectroscopic techniques, providing insights into their structural and electronic properties. These studies are crucial for understanding the chemical behavior and potential applications of such compounds (Özay, Yıldız, Ünver, & Durlu, 2013).

Studies on Hemoglobin and Sickle Cell Disease

  • Medical Research Applications : Substituted benzaldehydes, closely related to this compound, have been explored for their potential in increasing the oxygen affinity of human hemoglobin and as inhibitors in the sickling of sickle erythrocytes. This indicates potential medical applications, particularly in the treatment of conditions like sickle cell disease (Beddell, Goodford, Kneen, White, Wilkinson, & Wootton, 1984).

properties

IUPAC Name

3-(6-chloropyridazin-3-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-4-5-11(14-13-10)16-9-3-1-2-8(6-9)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIOKZFAVIBYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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